2-(4-Nitrophenoxy)ethanol

Description

Properties

IUPAC Name |

2-(4-nitrophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPAEYFBLRVUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066037 | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16365-27-8 | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16365-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016365278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Nitrophenoxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWC6X7XX9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitrophenoxy)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-(4-Nitrophenoxy)ethanol. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in organic synthesis and drug discovery.

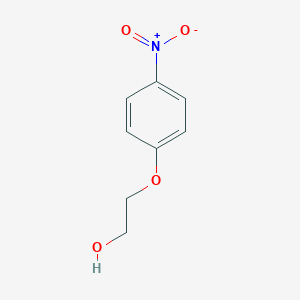

Chemical Identity and Structure

This compound is an organic compound featuring a 4-nitrophenoxy group attached to an ethanol backbone.[1] Its chemical structure consists of a nitrophenyl group ether-linked to an ethanol molecule.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 16365-27-8[3] |

| Molecular Formula | C₈H₉NO₄[2][3] |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OCCO[2] |

| InChI | InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2[2] |

| InChIKey | YAPAEYFBLRVUMH-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a light yellow solid at room temperature.[1] It is soluble in organic solvents but has low solubility in water.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | [2] |

| Melting Point | 60-62 °C | [1] |

| pKa (Predicted) | 13.93 ± 0.10 | [1] |

| Appearance | Light yellow solid | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.[4][6] In this case, 4-nitrophenoxide reacts with a 2-haloethanol, such as 2-chloroethanol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

-

4-Nitrophenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Ethanol (solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in ethanol. While stirring, add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenol and form the sodium 4-nitrophenoxide.

-

Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a slight excess of 2-chloroethanol. Heat the reaction mixture to reflux for several hours to allow the Sₙ2 reaction to proceed.[4][6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add deionized water and extract the aqueous layer with diethyl ether multiple times.

-

Purification: Combine the organic extracts and wash with a dilute sodium hydroxide solution to remove any unreacted 4-nitrophenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline product.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using various analytical techniques, including melting point determination and spectroscopic methods.

Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

Experimental Protocol:

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Experimental Protocol:

-

A small amount of the sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[7]

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[8][9][10]

-

The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of this compound. The protons of the ethoxy group are expected to appear in the range of 3.3-4.0 ppm, while the aromatic protons will be further downfield.[11]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[13]

-

The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[14][15]

-

Characteristic absorption bands are analyzed to confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the ether linkage (C-O stretch around 1250-1050 cm⁻¹), the aromatic ring, and the hydroxyl group (broad absorption around 3300 cm⁻¹).

Caption: Workflow for the analytical characterization of this compound.

Applications and Biological Relevance

This compound serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] It has been reported to be used as a pesticide, although the specific mechanism of action is not well-documented in publicly available literature.[1]

At present, there is limited information available regarding specific signaling pathways directly involving this compound. Its primary role in a drug development context appears to be as an intermediate for the synthesis of more complex, biologically active molecules. Further research is required to elucidate any direct biological effects or pathway interactions of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

This guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, it is imperative to consult the latest Safety Data Sheet (SDS) before use and to handle the compound with appropriate safety precautions.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Synthesis and Purification of 2-(4-Nitrophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of 2-(4-Nitrophenoxy)ethanol, a key intermediate in various chemical syntheses. This guide includes detailed experimental protocols, characterization data, and a discussion of the underlying chemical principles.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of a p-nitrophenyl ether and a primary alcohol functional group. Its chemical formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol and the CAS Registry Number 16365-27-8.[1] This compound serves as a versatile building block in the synthesis of more complex molecules in the pharmaceutical and dye industries. The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds through an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.

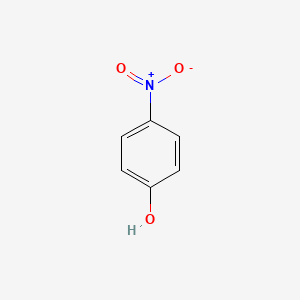

In the synthesis of this compound, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol. The phenoxide is readily formed by deprotonating 4-nitrophenol with a suitable base, such as sodium hydroxide or potassium carbonate.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

4-Nitrophenol

-

2-Bromoethanol (or 2-Chloroethanol)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl) (for work-up)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Formation of Sodium 4-Nitrophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water dropwise with stirring. The formation of the yellow to orange sodium 4-nitrophenoxide will be observed.

-

Williamson Ether Synthesis: To the solution of sodium 4-nitrophenoxide, add 2-bromoethanol (1.1 eq). Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between water and dichloromethane.

-

Extraction and Washing: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed sequentially with a saturated solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a solid.

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity. An ethanol-water mixture is a suitable solvent system for the recrystallization of this compound.

Recrystallization Protocol

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating in a water bath may be required.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution at the boiling point.

-

Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities. Dry the crystals under vacuum to obtain pure this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol [1] |

| Appearance | Light yellow solid |

| Melting Point | 82-85 °C |

| CAS Registry Number | 16365-27-8[1] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-nitrophenyl group, as well as the methylene protons of the ethoxy and hydroxyl groups. The aromatic protons will appear as two doublets in the downfield region. The methylene protons adjacent to the oxygen atoms will also be deshielded and appear as triplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbons of the aromatic ring will appear in the range of 110-160 ppm, with the carbon bearing the nitro group being the most deshielded. The carbons of the ethanol moiety will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1500 cm⁻¹ and 1340 cm⁻¹, respectively, and C-O stretching vibrations for the ether linkage. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[1]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis and purification of this compound. The Williamson ether synthesis provides an efficient route to this valuable intermediate, and subsequent purification by recrystallization from an ethanol-water mixture yields a product of high purity. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 2-(4-Nitrophenoxy)ethanol (CAS: 16365-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nitrophenoxy)ethanol, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its known and potential applications in research and development, particularly in organic synthesis. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also explores potential research applications based on the reactivity of its functional groups.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[1] Its chemical structure consists of a 4-nitrophenol moiety linked to an ethanol group via an ether bond. This structure imparts both polarity and reactivity, making it a useful building block in various synthetic pathways.[1] It is reported to be soluble in organic solvents and slightly soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16365-27-8 | [1][2][3] |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Water Solubility | 4.9 g/L (at 25 °C) | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following characteristic spectral features can be anticipated. The infrared spectrum available from the NIST WebBook provides some of this information.[3]

Table 2: Predicted and Observed Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Observed Wavenumber (IR) [3] |

| ¹H NMR | Aromatic protons | δ 7.0-8.3 ppm | - |

| Methylene protons (-O-CH₂-) | δ 4.2-4.4 ppm | - | |

| Methylene protons (-CH₂-OH) | δ 3.9-4.1 ppm | - | |

| Hydroxyl proton (-OH) | Variable, broad | - | |

| ¹³C NMR | Aromatic C-O | δ 160-165 ppm | - |

| Aromatic C-NO₂ | δ 140-145 ppm | - | |

| Aromatic C-H | δ 115-130 ppm | - | |

| Methylene carbon (-O-CH₂-) | δ 68-72 ppm | - | |

| Methylene carbon (-CH₂-OH) | δ 60-64 ppm | - | |

| Infrared (IR) | O-H stretch (alcohol) | 3200-3600 cm⁻¹ (broad) | Available |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | Available | |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | Available | |

| N-O stretch (nitro) | 1500-1550 cm⁻¹ (asymmetric), 1335-1385 cm⁻¹ (symmetric) | Available | |

| C-O stretch (ether) | 1200-1275 cm⁻¹ (asymmetric), 1000-1075 cm⁻¹ (symmetric) | Available | |

| C-O stretch (alcohol) | 1050-1150 cm⁻¹ | Available |

Note: Predicted NMR values are estimates based on standard chemical shift tables and may vary depending on the solvent and other experimental conditions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol reacts with a 2-haloethanol.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-nitrophenol and 2-chloroethanol.

Materials:

-

4-Nitrophenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in a suitable solvent such as DMF or acetone.

-

Add an equimolar amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium or potassium 4-nitrophenoxide salt.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add a slight excess (1.1 to 1.2 equivalents) of 2-chloroethanol.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a light yellow solid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis due to its reactive hydroxyl and nitro functionalities.

Synthesis of Bioactive Molecules and Dyes

The primary hydroxyl group can be further functionalized, for example, through esterification or conversion to a leaving group for subsequent nucleophilic substitution reactions. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals and dyes. This amino group can then be diazotized and coupled with other aromatic compounds to form azo dyes.

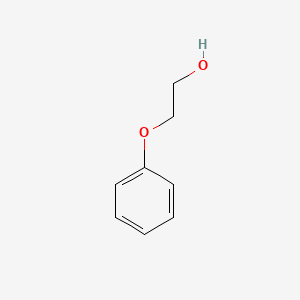

Potential Use in Biochemical Assays

Compounds containing a p-nitrophenyl ether linkage are often used as chromogenic or fluorogenic substrates for various enzymes. The enzymatic cleavage of the ether bond releases 4-nitrophenol, which is yellow in alkaline solutions and can be quantified spectrophotometrically. While there are no specific reports of this compound being used in this manner, its structure suggests potential as a substrate for etherase or other hydrolase enzymes.

Experimental Protocol: Example of an Enzyme Inhibition Assay

Objective: To evaluate a test compound as a potential inhibitor of an enzyme that cleaves this compound.

Materials:

-

This compound (substrate)

-

Enzyme of interest (e.g., a putative etherase)

-

Assay buffer (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer. Prepare serial dilutions of the test inhibitor compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test inhibitor at various concentrations. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

-

Reaction Initiation: Initiate the reaction by adding the this compound substrate solution to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Reaction Termination and Detection: Stop the reaction by adding a basic solution (e.g., 0.1 M sodium carbonate) to raise the pH and develop the yellow color of the 4-nitrophenolate ion.

-

Measurement: Measure the absorbance at approximately 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Hypothetical enzymatic assay workflow using this compound.

Biological Activity

While some sources mention potential anti-tumor or pesticide activities for this compound, there is a lack of specific, quantitative data in the peer-reviewed literature to substantiate these claims. Further research is required to determine if this compound possesses any significant biological activity. The presence of the nitroaromatic group could be a starting point for investigating its potential as a bioreductive prodrug, where the nitro group is reduced to a cytotoxic species under hypoxic conditions found in solid tumors. However, this remains a hypothetical mechanism without experimental evidence.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | Hazard Statement | Precautionary Statements |

|

| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Data obtained from PubChem.[2]

Conclusion

This compound is a readily synthesizable organic compound with clear utility as a chemical intermediate. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals and dyes. While its own biological activity is not well-characterized, its structural motifs suggest potential avenues for future research, particularly in the development of enzyme substrates and bioreductive agents. Researchers using this compound should adhere to standard laboratory safety protocols due to its irritant properties.

References

Physical and chemical characteristics of 2-(4-Nitrophenoxy)ethanol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Nitrophenoxy)ethanol. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a nitrophenyl group attached to an ethanol molecule via an ether linkage.[1][2] Its chemical structure and properties make it a subject of interest in various chemical and pharmaceutical applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | [3][4][5][6][7] |

| Molecular Weight | 183.16 g/mol | [3][5][6] |

| CAS Number | 16365-27-8 | [3][4][5][7] |

| Appearance | Yellow solid | [1] |

| Melting Point | 60-62 °C | [1][2] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| IUPAC Name | This compound | [3][7] |

| Synonyms | 2-(p-Nitrophenoxy)ethanol, Ethanol, 2-(4-nitrophenoxy)-, β-Hydroxyethyl p-nitrophenyl ether, p-Nitrophenoxyethanol | [3][4][5] |

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) reacts with 2-chloroethanol.

Experimental Protocol:

-

Preparation of Sodium 4-nitrophenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in a suitable anhydrous solvent such as ethanol or tetrahydrofuran (THF).

-

Slowly add an equimolar amount of a strong base, like sodium hydride (NaH) or sodium ethoxide (NaOEt), to the solution at room temperature. The reaction is exothermic and may require cooling.

-

Stir the mixture until the 4-nitrophenol is completely converted to its sodium salt, which is typically indicated by a color change and the cessation of hydrogen gas evolution if NaH is used.

-

-

Ether Synthesis Reaction:

-

To the freshly prepared solution of sodium 4-nitrophenoxide, add a slight molar excess of 2-chloroethanol.

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with water to remove any inorganic salts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow solid.

-

Below is a workflow diagram illustrating the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.

Table 2: Spectral Data for this compound

| Technique | Key Data | Source |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [3] |

| ¹³C NMR | Data available. | [3] |

| FTIR (KBr Wafer) | Data available from NIST. | [3][4] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 139, 2nd Highest: 109, 3rd Highest: 45. | [3] |

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Record the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Record the carbon NMR spectrum on the same instrument, typically at 100 MHz or 125 MHz.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation (KBr Pellet):

-

Thoroughly mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

-

3.3. Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject the solution into the GC, which separates the components before they enter the mass spectrometer.

-

-

Ionization: Use Electron Ionization (EI) as the ionization method.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: Record the mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions.

Below is a diagram illustrating a general analytical workflow for the characterization of a synthesized compound.

Caption: General Analytical Workflow.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Precautions:

-

Handle in a well-ventilated area.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Avoid breathing dust.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a cool, dark, and dry place.[8]

-

Keep the container tightly closed.[8]

-

Store away from incompatible materials such as oxidizing agents.[8]

This guide provides foundational information for professionals working with this compound. For specific applications, further research and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. guidechem.com [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. This compound [webbook.nist.gov]

- 5. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Molecular weight and formula of 2-(4-Nitrophenoxy)ethanol.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 2-(4-Nitrophenoxy)ethanol, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Compound Properties

This compound, with the CAS number 16365-27-8, is an organic compound characterized by a nitrophenyl group linked to an ethanol molecule through an ether bond.[1] It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a ready reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2][3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| CAS Number | 16365-27-8 | [2][3] |

Computed Properties

The following table outlines the computed molecular properties of this compound, which are valuable in computational chemistry and drug design.

| Descriptor | Value | Reference |

| Topological Polar Surface Area | 75.3 Ų | [2] |

| Complexity | 160 | [2] |

| Monoisotopic Mass | 183.05315777 Da | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a widely used method for preparing ethers.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of ethylene glycol reacts with 1-chloro-4-nitrobenzene.

Experimental Methodology

Materials:

-

1-chloro-4-nitrobenzene

-

Ethylene glycol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution, allowing for the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes to form the sodium salt of ethylene glycol.

-

To this mixture, add a solution of 1-chloro-4-nitrobenzene (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Analysis

Detailed spectral data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.0 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~4.2 | Triplet | 2H | -O-CH₂- |

| ~4.0 | Triplet | 2H | -CH₂-OH |

| ~2.0 | Singlet (broad) | 1H | -OH |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (ppm) | Assignment |

| ~163 | Aromatic C-O |

| ~142 | Aromatic C-NO₂ |

| ~126 | Aromatic C-H (ortho to NO₂) |

| ~115 | Aromatic C-H (meta to NO₂) |

| ~70 | -O-CH₂- |

| ~61 | -CH₂-OH |

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1590, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1520-1475 | Strong | Asymmetric N-O stretch (nitro group) |

| 1350-1300 | Strong | Symmetric N-O stretch (nitro group) |

| 1250-1200 | Strong | Aryl-O stretch (ether) |

| 1050-1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be observed at m/z = 183. Key fragmentation patterns would involve the loss of the ethanol side chain and cleavage of the ether bond.

Biological Activity and Applications

This compound is utilized as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] It has been identified for its use as a pesticide, although the specific mechanism of action is not widely documented.[1] Furthermore, it is used in the preparation of inimers containing azobenzene groups for polymerization applications.[7] Its utility as a versatile chemical intermediate underscores its importance in synthetic organic chemistry.

Safety and Handling

This compound should be handled with care as it is considered harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. This compound | 16365-27-8 [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Nitrophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4-Nitrophenoxy)ethanol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Understanding these properties is critical for its effective use in research and development, particularly in drug formulation and process chemistry.

Physicochemical Properties

This compound is a yellow solid with the chemical formula C₈H₉NO₄ and a molecular weight of approximately 183.16 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16365-27-8 | [2] |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Yellow Solid | |

| Melting Point | 60-62 °C | |

| Water Solubility | 4.9 g/L (at 25 °C) |

Solubility Profile

A systematic determination of its solubility in various solvents at different temperatures is crucial for its application in synthesis and formulation. The following table presents a framework for recording such experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | Data not available |

| 40 | Data not available | |

| Ethanol | 25 | Data not available |

| 40 | Data not available | |

| Acetone | 25 | Data not available |

| 40 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| 40 | Data not available | |

| Ethyl Acetate | 25 | Data not available |

| 40 | Data not available |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound in various solvents involves the isothermal shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed flasks.

-

Equilibrate the flasks in a shaking incubator at a constant temperature (e.g., 25 °C or 40 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with the respective solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in g/100 g of the solvent.

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling, as well as for the development of stable formulations. Forced degradation studies are essential to understand its susceptibility to various stress conditions.

General Protocol for Forced Degradation Studies

Forced degradation studies should be conducted to assess the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[3][4][5][6]

3.1.1. Hydrolytic Stability

-

Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. Store the solutions at a controlled temperature (e.g., 60 °C) for a specified period. Analyze samples at different time points by a stability-indicating HPLC method to determine the extent of degradation.

-

Expected Degradation: Ether linkages can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-nitrophenol and ethylene glycol.

3.1.2. Oxidative Stability

-

Procedure: Prepare a solution of this compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Store the solution at room temperature for a defined period. Analyze samples at various intervals to monitor for degradation.

-

Expected Degradation: The aromatic ring and the ether linkage could be susceptible to oxidation.

3.1.3. Photostability

-

Procedure: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] A control sample should be protected from light. Analyze both samples to assess the extent of photodegradation.

-

Expected Degradation: Nitroaromatic compounds can be susceptible to photodegradation, potentially leading to the reduction of the nitro group or cleavage of the ether bond.[7]

3.1.4. Thermal Stability

-

Procedure: Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C, 100 °C) for a specified duration. Analyze the sample for any degradation products.

-

Expected Degradation: At high temperatures, thermal decomposition of nitroaromatic compounds can occur, often initiated by the cleavage of the C-NO₂ bond.[8]

Caption: Stress conditions for forced degradation.

Analytical Methodology

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Experimental Protocol for HPLC Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable for the separation of aromatic compounds.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good resolution and peak shape.[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance for this compound.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations to quantify the amount of this compound in the samples.

Caption: HPLC analysis workflow.

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the public domain detailing the direct interaction of this compound with specific signaling pathways. Its primary role is as a versatile building block in the synthesis of more complex, biologically active molecules. The biological effects of the final compounds will depend on their overall structure and how they interact with specific biological targets. Further research is needed to elucidate any direct biological activity of this compound itself.

Summary and Conclusions

This technical guide has outlined the key aspects of the solubility and stability of this compound. While some fundamental physicochemical properties are known, there is a clear need for more comprehensive quantitative data on its solubility in a wider range of organic solvents and its stability under various stress conditions. The provided experimental protocols offer a framework for generating this critical data, which will be invaluable for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of these properties will facilitate the development of robust synthetic processes and stable drug formulations.

References

- 1. This compound | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic data (NMR, IR, Mass Spec) for 2-(4-Nitrophenoxy)ethanol.

This technical guide provides an in-depth overview of the spectroscopic data for 2-(4-Nitrophenoxy)ethanol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a centralized resource for the spectroscopic characterization of this molecule.

Molecular Structure

IUPAC Name: this compound Chemical Formula: C₈H₉NO₄ Molecular Weight: 183.16 g/mol CAS Number: 16365-27-8

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.21 | d | 9.3 | 2H | Ar-H (ortho to NO₂) |

| 7.02 | d | 9.3 | 2H | Ar-H (ortho to OCH₂) |

| 4.20 | t | 4.4 | 2H | O-CH₂-CH₂-OH |

| 4.01 | t | 4.4 | 2H | O-CH₂-CH₂-OH |

| 2.05 | s (broad) | - | 1H | -OH |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.8 | Ar-C (C-O) |

| 141.7 | Ar-C (C-NO₂) |

| 125.9 | Ar-CH (ortho to NO₂) |

| 114.6 | Ar-CH (ortho to OCH₂) |

| 69.3 | O-CH₂-CH₂-OH |

| 61.3 | O-CH₂-CH₂-OH |

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3408 | Strong, Broad | O-H stretch (alcohol) |

| 3115, 3080 | Medium | Aromatic C-H stretch |

| 2945, 2880 | Medium | Aliphatic C-H stretch |

| 1589, 1492 | Strong | Aromatic C=C stretch |

| 1508 | Strong | N-O asymmetric stretch (NO₂) |

| 1340 | Strong | N-O symmetric stretch (NO₂) |

| 1260 | Strong | Aryl-O-C stretch |

| 1045 | Strong | C-O stretch (alcohol) |

Technique: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 183 | 60 | [M]⁺ (Molecular Ion) |

| 139 | 100 | [M - CH₂CH₂OH]⁺ |

| 109 | 45 | [M - NO₂ - CH₃]⁺ |

| 93 | 30 | [C₆H₅O]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.75 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of this compound (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) using an agate mortar and pestle. The homogenous mixture was then compressed in a die under high pressure (8-10 tons) to form a transparent pellet. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of electrons (70 eV). The resulting positively charged ions were accelerated and separated by a quadrupole mass analyzer to generate the mass spectrum.

Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship of spectroscopic data to the structural elucidation of the molecule.

An In-depth Technical Guide to Potential Research Areas for 2-(4-Nitrophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenoxy)ethanol is a nitroaromatic organic compound with the chemical formula C₈H₉NO₄. While it is known as a reagent and building block in organic synthesis for pharmaceuticals, agrochemicals, and dyes, its own biological activity remains largely unexplored in publicly available literature.[1] This technical guide aims to bridge this gap by proposing potential research areas for this compound, drawing upon the known biological activities of structurally related nitroaromatic and phenoxyethanol compounds. This document provides a framework for future investigation, including detailed experimental protocols and data presentation strategies, to unlock the potential of this compound in various scientific and therapeutic fields.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is fundamental for any experimental design. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16365-27-8 | [2][3] |

| Molecular Formula | C₈H₉NO₄ | [2][3] |

| Molecular Weight | 183.16 g/mol | [2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 82-85 °C | [4] |

| Boiling Point | 182 °C at 11 mmHg | [4] |

| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OCCO | [2] |

| InChIKey | YAPAEYFBLRVUMH-UHFFFAOYSA-N | [2][3] |

Synthesis Protocol: Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[5][6][7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol reacts with 2-chloroethanol or a similar 2-haloethanol.

Materials:

-

4-Nitrophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

2-Chloroethanol

-

Dimethylformamide (DMF) or Acetone as solvent

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenol in the chosen solvent (e.g., DMF).

-

Add a base (e.g., powdered K₂CO₃) to the solution to deprotonate the phenolic hydroxyl group, forming the 4-nitrophenoxide.

-

To this mixture, add 2-chloroethanol.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Potential Research Areas and Experimental Protocols

The chemical structure of this compound, featuring a nitroaromatic ring and a phenoxyethanol moiety, suggests several avenues for biological investigation.

Antimicrobial Activity

Rationale: Nitroaromatic compounds are known to possess a wide spectrum of antimicrobial activities.[10][11][12][13] The nitro group can undergo bioreduction within microbial cells, leading to the formation of reactive nitrogen species that can damage DNA and other critical biomolecules.[11][12] Furthermore, phenoxyethanol itself is a known antiseptic and preservative with broad-spectrum activity against bacteria and yeasts.[14][15][16] The combination of these two pharmacophores in one molecule makes this compound a prime candidate for antimicrobial screening.

Proposed Research:

-

Screening for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

-

Screening for antifungal activity against common human and plant pathogens.

-

Investigation of the mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

Materials:

-

This compound

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.

Data Presentation:

Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | This compound | Ciprofloxacin (Positive Control) |

| Staphylococcus aureus | 16 | 1 |

| Escherichia coli | 32 | 0.5 |

| Pseudomonas aeruginosa | 64 | 2 |

| Candida albicans | 8 | 0.25 |

Cytotoxicity and Potential Anticancer Activity

Rationale: Many nitroaromatic compounds exhibit cytotoxic properties and have been investigated as anticancer agents.[10][11][12] The mechanism often involves the bioreductive activation of the nitro group in the hypoxic environment of tumors, leading to the formation of cytotoxic radicals.

Proposed Research:

-

Evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) values.

-

Investigate the mechanism of cell death (apoptosis vs. necrosis).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Data Presentation:

Table 3: Hypothetical Cytotoxicity of this compound (IC₅₀ in µM)

| Cell Line | This compound (48h) | Doxorubicin (Positive Control) |

| MCF-7 (Breast Cancer) | 25.5 | 1.2 |

| A549 (Lung Cancer) | 42.1 | 2.5 |

| HEK293 (Non-cancerous) | > 100 | 5.8 |

Enzyme Inhibition

Rationale: The structural motifs of this compound suggest potential interactions with various enzymes. Aromatic and heteroaromatic nitro compounds are known to inhibit a range of enzymes, and the phenoxyethanol moiety could also contribute to binding within enzyme active sites.

Proposed Research:

-

Screening against a panel of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes.

-

Determination of the mode of inhibition (e.g., competitive, non-competitive) for any identified targets.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes.[18][19][20][21][22]

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

This compound

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Add the assay buffer, varying concentrations of this compound, and the enzyme to the wells of a 96-well plate.

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition and the IC₅₀ value.

Data Presentation:

Table 4: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC₅₀ (µM) | Known Inhibitor (Positive Control) |

| Tyrosinase | 15.2 | Kojic Acid (3.5 µM) |

| α-Glucosidase | 28.9 | Acarbose (150 µM) |

| Acetylcholinesterase | 5.6 | Donepezil (0.02 µM) |

Agrochemical Applications

Rationale: The known use of this compound as a pesticide, coupled with the herbicidal and insecticidal properties of other nitroaromatic compounds, suggests its potential in agriculture.[1]

Proposed Research:

-

Evaluation of its herbicidal activity against various weed species.

-

Assessment of its insecticidal activity against common agricultural pests.

Experimental Protocol: Seed Germination and Early Seedling Growth Herbicidal Assay

This assay assesses the effect of a compound on the early stages of plant development.[3][23][24][25][26]

Materials:

-

Seeds of a model plant (e.g., cress, lettuce) or a target weed species

-

This compound

-

Petri dishes

-

Filter paper

-

Growth chamber

Procedure:

-

Prepare a series of dilutions of this compound in water containing a small amount of a surfactant.

-

Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (water with surfactant).

-

Place a defined number of seeds on the filter paper in each dish.

-

Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7 days), measure the germination percentage, root length, and shoot length.

-

Calculate the percentage of inhibition for each parameter compared to the control.

Data Presentation:

Table 5: Hypothetical Herbicidal Activity of this compound

| Concentration (ppm) | Germination Inhibition (%) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| 10 | 5 | 15 | 10 |

| 50 | 20 | 45 | 35 |

| 100 | 50 | 85 | 70 |

| Glyphosate (10 ppm) | 95 | 98 | 96 |

Conclusion

While this compound is currently recognized primarily as a chemical intermediate, its structural features suggest a rich, unexplored potential for biological activity. This guide outlines several promising research avenues, from antimicrobial and anticancer applications to agrochemical uses. The provided experimental protocols and data presentation formats offer a standardized approach to begin the systematic investigation of this compound. Further research is warranted to elucidate the specific mechanisms of action and to determine the therapeutic or practical utility of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmaoffer.com [pharmaoffer.com]

- 16. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 17. Assessment of antimicrobial activity [protocols.io]

- 18. superchemistryclasses.com [superchemistryclasses.com]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 26. snu.elsevierpure.com [snu.elsevierpure.com]

Unveiling 2-(4-Nitrophenoxy)ethanol: A Technical Guide to its Early Studies and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenoxy)ethanol, a nitroaromatic compound, has found utility as a versatile building block in the synthesis of a range of molecules, including pharmaceuticals and agrochemicals. This technical guide delves into the foundational studies that led to the discovery and initial characterization of this compound. While the Williamson ether synthesis provided the theoretical framework for its creation, the first documented synthesis of this compound is credited to the work of L. Gattermann in 1896, as referenced in the comprehensive Beilstein database. This document will provide a detailed account of this early synthesis, including the experimental protocol, and summarize the initial physicochemical data.

Initial Synthesis and Discovery

The first reported synthesis of this compound, then referred to as p-nitrophenylglycol ether, was achieved through a variation of the Williamson ether synthesis. This method involves the reaction of a phenoxide with a haloalkane. In this seminal work, the sodium salt of p-nitrophenol was reacted with ethylene chlorohydrin.

Experimental Workflow: First Documented Synthesis

Caption: Workflow of the first synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the early documented synthesis and provides a detailed methodology for the preparation of this compound.

Materials:

-

p-Nitrophenol

-

Sodium hydroxide

-

Ethylene chlorohydrin

-

Water

Procedure:

-

Formation of Sodium p-nitrophenoxide: A solution of sodium hydroxide in water is prepared. To this, p-nitrophenol is added, leading to the in situ formation of sodium p-nitrophenoxide.

-

Reaction with Ethylene Chlorohydrin: Ethylene chlorohydrin is then added to the solution containing the sodium p-nitrophenoxide.

-

Reaction Conditions: The reaction mixture is heated, typically under reflux, for a specified period to ensure the completion of the nucleophilic substitution reaction.

-